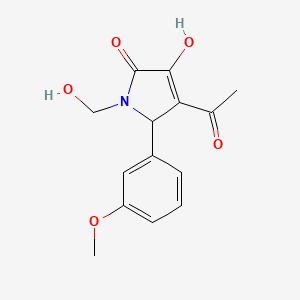
(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, hydroxymethyl, and methoxyphenyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and glycine.
Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with glycine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the pyrrolidine ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Reaktionen::
Oxidation: m-DHPG kann an der Hydroxymethylgruppe oxidiert werden, wodurch ein Aldehyd oder eine Carbonsäure entsteht.
Reduktion: Reduktion der Carbonylgruppe kann zum entsprechenden Alkohol führen.
Substitution: Substituenten am Phenylring können durch elektrophile aromatische Substitutionsreaktionen modifiziert werden.
Oxidation: Reagenzien wie oder werden verwendet.
Reduktion: oder sind gängige Reduktionsmittel.
Substitution: oder können Substitutionsreaktionen erleichtern.
- Oxidation: Aldehyd- oder Carbonsäurederivate.
- Reduktion: Alkoholderivate.
- Substitution: Verschiedene substituierte m-DHPG-Derivate.
Wissenschaftliche Forschungsanwendungen
m-DHPG findet in verschiedenen Bereichen Anwendung:
Neurowissenschaften: Als Agonist von , moduliert es die synaptische Transmission und Plastizität.
Medizin: Es wird wegen seines Potenzials zur Behandlung neurologischer Erkrankungen wie Epilepsie und neurodegenerativer Erkrankungen untersucht.
Chemische Biologie: Es wird als Werkzeugverbindung verwendet, um glutamaterge Signalwege zu untersuchen.
Industrie: Seine Derivate können als Zwischenprodukte für Pharmazeutika und Agrochemikalien dienen.
5. Wirkmechanismus
Der primäre Mechanismus von m-DHPG beinhaltet die Bindung an mGluRs, was zu nachgeschalteten Signalwegen führt. Die Aktivierung von mGluRs beeinflusst die synaptische Plastizität, die Neurotransmitterfreisetzung und die neuronale Erregbarkeit.
Wirkmechanismus
The mechanism of action of 4-acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
L-DOPA (Levodopa): Im Gegensatz zu m-DHPG wird L-DOPA hauptsächlich zur Behandlung der Parkinson-Krankheit eingesetzt.
DHPG (3,5-Dihydroxyphenylglycin): Ähnlich in der Struktur, aber ohne den Methoxyphenylsubstituenten.
: PubChem Compound Summary: m-DHPG : Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. : Cartmell, J., & Schoepp, D. D.
Eigenschaften
Molekularformel |
C14H15NO5 |
|---|---|
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-1-(hydroxymethyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H15NO5/c1-8(17)11-12(15(7-16)14(19)13(11)18)9-4-3-5-10(6-9)20-2/h3-6,12,16,18H,7H2,1-2H3 |
InChI-Schlüssel |
VAVINVATYRKOAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















